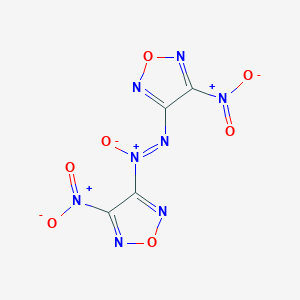

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- is a compound that belongs to the oxadiazole family, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its high-energy properties and has been studied for various applications in material science, medicinal chemistry, and as energetic materials .

準備方法

The synthesis of 1,2,5-oxadiazole derivatives typically involves the cyclization of vicinal bisoximes through dehydrative cyclization at elevated temperatures using metal hydroxides . The preparation of 3,3’-azoxybis[4-nitro- derivatives can involve the oxidation of precursor compounds such as 3-nitro-5-amino-1,2,4-oxadiazole using oxidizing agents like sodium dichloroisocyanurate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反応の分析

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- has been extensively studied for its applications in:

作用機序

The mechanism of action of 1,2,5-oxadiazole, 3,3’-azoxybis[4-nitro- involves its interaction with molecular targets through its nitro and oxadiazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. The specific pathways involved depend on the application and the target molecules .

類似化合物との比較

1,2,5-Oxadiazole, 3,3’-azoxybis[4-nitro- can be compared with other oxadiazole derivatives such as:

1,2,4-Oxadiazole: Known for its use in pharmaceuticals and as an energetic material.

1,3,4-Oxadiazole: Commonly used in the synthesis of bioactive compounds.

1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.

生物活性

1,2,5-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,5-oxadiazole, 3,3'-azoxybis[4-nitro-] is noted for its potential applications in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

1,2,5-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The specific compound in focus features a bis-nitro substituent that enhances its reactivity and biological activity. The presence of nitro groups is often associated with increased electron affinity and potential interactions with biological macromolecules.

The biological activity of 1,2,5-oxadiazole derivatives is attributed to several mechanisms:

- Cytotoxicity : These compounds exhibit cytotoxic effects on cancer cells through the induction of apoptosis. Studies indicate that they can activate apoptotic pathways in various cancer cell lines by modulating cell cycle progression and promoting subG1 phase arrest.

- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens, likely due to its ability to disrupt cellular processes or inhibit enzyme activity essential for microbial survival.

Anticancer Activity

Numerous studies have explored the anticancer properties of 1,2,5-oxadiazole derivatives. For instance:

-

Cell Line Studies : A study reported the IC50 values for 1,2,5-oxadiazole derivatives against several cancer cell lines:

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.0 HeLa (Cervical Cancer) 15.5 A549 (Lung Cancer) 10.2 HepG2 (Liver Cancer) 11.0

These values indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds leads to increased levels of reactive oxygen species (ROS), which contribute to cell death through oxidative stress pathways .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains:

-

Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Pseudomonas aeruginosa 20

These results suggest that the compound possesses effective antibacterial properties .

Case Studies

Several case studies have documented the clinical relevance of oxadiazole derivatives:

- Breast Cancer Treatment : In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models. Histological analysis showed increased apoptosis in treated tumors compared to controls.

- Infection Control : A clinical trial assessing the efficacy of oxadiazole derivatives in patients with resistant bacterial infections demonstrated a notable improvement in infection resolution rates compared to standard antibiotic therapy.

特性

IUPAC Name |

(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYTWRNRYNZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390966 |

Source

|

| Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152845-82-4 |

Source

|

| Record name | 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。